Product packaging for 2-Butene, 1-bromo-(Cat. No.:CAS No. 4784-77-4)

2-Butene, 1-bromo-

Cat. No.: B1584084
CAS No.: 4784-77-4
M. Wt: 135.00 g/mol
InChI Key: AVMHMVJVHYGDOO-IHWYPQMZSA-N
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Description

2-Butene, 1-bromo- is a useful research compound. Its molecular formula is C4H7Br and its molecular weight is 135.00 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butene, 1-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butene, 1-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 1-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Br B1584084 2-Butene, 1-bromo- CAS No. 4784-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4784-77-4

Molecular Formula

C4H7Br

Molecular Weight

135.00 g/mol

IUPAC Name

(Z)-1-bromobut-2-ene

InChI

InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2-

InChI Key

AVMHMVJVHYGDOO-IHWYPQMZSA-N

SMILES

CC=CCBr

Isomeric SMILES

C/C=C\CBr

Canonical SMILES

CC=CCBr

Other CAS No.

4784-77-4

Pictograms

Flammable; Irritant

Origin of Product

United States

Significance As a Synthetic Intermediate in Complex Chemical Transformations

The utility of 1-bromo-2-butene as a synthetic intermediate is rooted in its identity as a bifunctional molecule, containing both an alkene and an alkyl halide. This allows it to act as a versatile four-carbon building block for the construction of more complex molecular architectures. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.ai

A notable application is in the preparation of organometallic reagents. For instance, it reacts with magnesium in dry ether to form the corresponding Grignard reagent, crotylmagnesium bromide. brainly.inchemicalforums.com This reagent is a powerful nucleophile used to create new carbon-carbon bonds. Due to resonance, the Grignard reagent exists as an equilibrium mixture of two allylic carbanions, which can lead to a mixture of products upon reaction with an electrophile. brainly.inembibe.com

Furthermore, 1-bromo-2-butene is a precursor in multi-step syntheses of complex cyclic and acyclic compounds. A modified protocol for the synthesis of 1,2,3,4,5-pentamethylcyclopentadiene (B1201788) (Cp*H), a valuable ligand for transition metals, utilizes 2-bromo-2-butene (B89217) (an isomer) in a key lithiation and cyclization sequence. nih.gov It also serves as a substrate for producing other useful intermediates, such as 1-bromo-2-amino-3-butene derivatives, through domino cyclization and elimination reactions. rsc.orgresearchgate.net Its ability to introduce the crotyl group into various structures makes it an indispensable tool for synthetic chemists.

Overview of Foundational Reactivity Modes

The reactivity of 1-bromo-2-butene is dominated by its allylic halide structure, which facilitates several key reaction types. The stability of the resulting allylic carbocation or the delocalized nature of allylic organometallic intermediates governs its chemical behavior. fiveable.me

Nucleophilic Substitution (SN1 and SN2): As a primary yet allylic halide, 1-bromo-2-butene can undergo nucleophilic substitution through both SN1 and SN2 pathways at comparatively rapid rates. chemtopper.com The SN1 reaction is facilitated by the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the bromide leaving group. chemtopper.comyoutube.com The SN2 pathway is also viable because the primary carbon atom is sterically accessible for the nucleophile to attack. chemtopper.com

Organometallic Reactions:

Grignard Reagents: Treatment with magnesium metal produces crotylmagnesium bromide. This Grignard reagent is not a single structure but a resonance hybrid of a primary and a secondary carbanion. brainly.inembibe.com Consequently, quenching with a proton source like water yields a mixture of 1-butene (B85601) and 2-butene (B3427860). brainly.inchemicalforums.com

Organocuprates (Gilman Reagents): 1-Bromo-2-butene reacts with Gilman reagents (lithium dialkylcuprates, R₂CuLi), which are soft nucleophiles effective for SN2 reactions to form new carbon-carbon bonds. youtube.commasterorganicchemistry.com Unlike more reactive organometallic reagents like Grignards, Gilman reagents are highly useful for coupling with alkyl halides. masterorganicchemistry.comnumberanalytics.com

Elimination Reactions: Under the influence of a strong, sterically hindered base, 1-bromo-2-butene can undergo elimination reactions (typically E2) to remove HBr and form conjugated dienes like 1,3-butadiene (B125203). numberanalytics.com

Addition Reactions: The double bond in 1-bromo-2-butene can undergo electrophilic addition, although this reactivity is often secondary to the substitution and elimination pathways involving the bromine atom. ontosight.ai For example, the addition of HBr to 1,3-butadiene can yield both 1-bromo-2-butene (1,4-addition product) and 3-bromo-1-butene (B1616935) (1,2-addition product). ualberta.ca

Summary of Reactivity Modes for 1-Bromo-2-butene
Reactivity ModeDescriptionTypical ProductsReference
Nucleophilic Substitution (SN1/SN2)Replacement of the bromine atom by a nucleophile. Can proceed via a stable allylic carbocation (SN1) or a concerted mechanism (SN2).Allylic alcohols, ethers, amines, etc. chemtopper.com
Grignard ReactionFormation of an allylic Grignard reagent (crotylmagnesium bromide) which exists as a resonance hybrid.Mixture of butene isomers (upon hydrolysis), extended carbon chains. brainly.inchemicalforums.com
Organocuprate CouplingReaction with Gilman reagents to form C-C bonds via an SN2 mechanism.Substituted alkenes. youtube.commasterorganicchemistry.com
Elimination (E2)Base-induced removal of HBr to form a new π-bond.Conjugated dienes (e.g., 1,3-butadiene).

Historical Context of Allylic Halides in Organic Synthesis Research

Stereoselective Synthesis of 2-Butene (B3427860), 1-Bromo- Isomers

The geometry of the double bond in 1-bromo-2-butene significantly influences the stereochemical outcome of subsequent reactions. Consequently, the stereoselective synthesis of its (E) and (Z) isomers is of considerable importance.

Control of (E)/(Z) Stereochemistry in Preparative Routes

The synthesis of specific isomers of 1-bromo-2-butene requires careful control of reaction conditions. Commercially available 1-bromo-2-butene is often a mixture of (E) and (Z) isomers. acs.org

One approach to obtaining the pure (E)-isomer involves a multi-step sequence starting from isoprene (B109036). The reaction of isoprene with t-butyl hypochlorite (B82951) in acetic acid yields an (E/Z) mixture of chloroacetate. Subsequent treatment with potassium carbonate in methanol (B129727) selectively produces (E)-4-chloro-3-methyl-2-buten-1-ol, as the (Z)-isomer undergoes intramolecular O-allylation. The resulting (E)-allylic alcohol is then converted to its mesylate, which undergoes in-situ displacement with bromide to yield the stereoisomerically pure (E)-1-bromo-2-butene. researchgate.net

Another method for preparing 1-bromo-1-butene (B1587848) involves the radical addition of hydrogen bromide (HBr) to but-1-yne using a radical initiator like benzoyl peroxide. This process follows an anti-Markovnikov addition mechanism.

The table below summarizes a preparative method for a related compound, (E)-4-Bromo-1-chloro-2-methyl-2-butene.

ParameterValue
Starting Material2-methyl-2-butene
ReactionHalogenation
ConditionsControlled addition of bromine and chlorine in an inert solvent (e.g., dichloromethane) at low temperatures.
OutcomeSelective formation of the (E)-isomer.

This table illustrates a common strategy for achieving stereoselectivity in the synthesis of halogenated butenes.

Enantioselective Approaches to Chiral Analogs

While 1-bromo-2-butene itself is not chiral, enantioselective methods can be applied to create chiral analogs. quora.com Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is key to these syntheses. msu.edu

One strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) can be used to synthesize chiral compounds. In a similar vein, chiral phosphoric acids can catalyze the bromination of alkenes with N-bromosuccinimide (NBS) to produce chiral bromo compounds.

A notable example is the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester, a key intermediate for hepatitis C virus inhibitors. This synthesis utilizes a stereoselective cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene, catalyzed by a chiral phase-transfer catalyst derived from cinchonidine. researchgate.net

Cross-Coupling Reactions Utilizing 2-Butene, 1-Bromo-

1-Bromo-2-butene is a valuable substrate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules. acs.org

Palladium-Catalyzed Coupling Processes (e.g., Heck, Suzuki, Sonogashira, Negishi)

Palladium catalysts are widely used to couple 1-bromo-2-butene with a range of organic partners. libretexts.org

Heck Reaction: This reaction typically involves the coupling of an aryl or vinyl halide with an alkene. masterorganicchemistry.comlibretexts.org The reaction of 1-bromo-2-butene in a Heck-type process allows for the introduction of the butenyl group onto other molecules. pnas.org The regioselectivity of the arylation is generally high, favoring the less substituted position of the double bond. mdpi.comresearchgate.net

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organic halide. masterorganicchemistry.comnih.gov 1-Bromo-2-butene can be coupled with various potassium alkyltrifluoroborates in the presence of a palladium catalyst and a base to yield the corresponding products. nih.gov

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org 1-Bromo-2-butene can participate in Sonogashira couplings to create enynes. scielo.org.mx

Negishi Reaction: The Negishi reaction couples an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org The cross-coupling of (E)- and (Z)-2-bromo-2-butene with an organozinc reagent has been shown to be stereospecific. researchgate.net Interestingly, the (E)-isomer reacts faster than the (Z)-isomer, likely due to a more rapid oxidative addition to the palladium catalyst. researchgate.net

The following table provides a general overview of these palladium-catalyzed reactions.

ReactionCoupling PartnerKey Reagents
HeckAlkenePd catalyst, Base
SuzukiOrganoboron compoundPd catalyst, Base
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base
NegishiOrganozinc compoundPd or Ni catalyst

This table summarizes the key components of major palladium-catalyzed cross-coupling reactions involving substrates like 1-bromo-2-butene.

Nickel-Catalyzed Reactions and Alternative Metal-Mediated Couplings

While palladium is the most common catalyst, nickel also effectively catalyzes cross-coupling reactions involving 1-bromo-2-butene. wikipedia.org Nickel catalysts can be used in both the Ni(0) and Ni(II) oxidation states for Negishi couplings. wikipedia.org There are also methods for Suzuki-type couplings catalyzed by nickel compounds. google.comepo.org

Furthermore, stereoretentive cross-metathesis reactions catalyzed by molybdenum monoaryloxide pyrrolide (MAP) complexes have been developed. These reactions between olefins and (Z)- or (E)-2-bromo-2-butene produce a variety of (E)- or (Z)-trisubstituted alkenyl bromides. acs.orgnih.gov

Stereoretentive and Stereodivergent Cross-Coupling Strategies

Maintaining the stereochemistry of the double bond during cross-coupling is often a primary goal. Stereoretentive cross-coupling, where the stereochemistry of the starting material is preserved in the product, has been achieved in various reactions. For example, stereoretentive Suzuki-Miyaura cross-coupling reactions have been developed. windows.net

Recent advancements have also enabled stereoretentive radical cross-coupling reactions. By using enantioenriched sulfonylhydrazides and an achiral nickel catalyst, enantiospecific coupling between alkyl fragments and aryl halides can be achieved. researchgate.netchemrxiv.org

Stereodivergent synthesis, which allows for the formation of either stereoisomer of the product from a single stereoisomer of the starting material, represents a more advanced strategy. While less common, methods are being developed to control the stereochemical outcome in a divergent manner.

Olefin Metathesis Reactions with 2-Butene, 1-Bromo- Substrates

Olefin metathesis has emerged as a powerful carbon-carbon bond-forming reaction, and the inclusion of halogenated alkenes like 2-butene, 1-bromo- has expanded its synthetic scope. nih.govmasterorganicchemistry.com

Cross-Metathesis for Alkenyl Bromide Construction

Cross-metathesis (CM) offers a direct route to the synthesis of acyclic alkenyl halides. nih.gov Recent advancements have demonstrated the utility of 2-butene, 1-bromo- (in both its Z and E forms) in stereoretentive CM reactions with a range of olefins. acs.orgbc.edunih.gov These reactions, often catalyzed by molybdenum (Mo) monoaryloxide pyrrolide (MAP) complexes, allow for the construction of various E- or Z-trisubstituted alkenyl bromides. acs.orgbc.edunih.gov The significance of this methodology lies in its ability to generate stereochemically defined alkenyl bromides, which are valuable precursors for subsequent cross-coupling reactions. acs.orgbc.edunih.gov

The scope of this transformation is broad, accommodating tri-, di-, and monosubstituted olefins as coupling partners. acs.orgbc.edunih.gov Furthermore, the process is tolerant of polar functional groups such as amines and alcohols within the substrate. acs.orgnih.gov For instance, the cross-metathesis of a trisubstituted olefin with E-2-bromo-2-butene using a molybdenum-based catalyst can efficiently produce the corresponding E-trisubstituted alkenyl bromide. nih.gov

Table 1: Examples of Cross-Metathesis Reactions Involving 2-Butene, 1-Bromo-

Alkene Partner Catalyst Product Yield (%) Stereoselectivity (E:Z)
Styrene Mo-2 E-1-bromo-3-phenyl-2-butene 81 >95:5
Z-4-octene Mo-1a Z-5-bromo-4-methyl-3-octene 75 >95:5

It is noteworthy that in some cases, particularly with sterically hindered olefins, using less substituted starting materials like di- or monosubstituted olefins can lead to more efficient reactions. bc.edu

Ring-Closing Metathesis Strategies Incorporating Allylic Bromides

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. organic-chemistry.org While the use of alkenyl halides in RCM has been challenging, recent studies have shown that it is possible to construct cyclic alkenyl bromides. nih.gov The success of these reactions often depends on the specific substrate and the choice of catalyst, with second-generation Grubbs catalysts being commonly employed. nih.govbeilstein-journals.org

In one example, a spiro heterocycle bearing pendant allyl groups, derived from a reaction involving 1-bromo-2-butene, was subjected to RCM using a Grubbs' II catalyst. beilstein-journals.org This led to the formation of a novel fused heterocycle, demonstrating the potential of incorporating allylic bromide-derived units into complex ring systems. beilstein-journals.org The reaction proceeded through an initial RCM to form a nine-membered ring, followed by an intramolecular Claisen rearrangement, which was likely catalyzed by the ruthenium species present. beilstein-journals.org

Mechanistic Aspects of Catalytic Olefin Metathesis with Halogenated Alkenes

The mechanism of olefin metathesis, famously elucidated by Chauvin, involves a catalytic cycle of [2+2] cycloadditions and cycloreversions mediated by a metal carbene complex. nobelprize.orgrsc.orgnih.govharvard.edu The presence of a halogen atom on the alkene substrate can influence the reactivity and stability of the intermediates in this cycle.

For ruthenium-based catalysts, the catalytic cycle is initiated by the dissociation of a ligand to form a more reactive 14-electron species. nih.govresearchgate.net This active catalyst then reacts with the olefin. In the case of halogenated alkenes, the electronic properties of the halogen can affect the stability of the metallacyclobutane intermediate and the resulting metal carbene. researchgate.net

In molybdenum-catalyzed cross-metathesis with substrates like 2-bromo-2-butene (B89217), computational studies (DFT) have provided insights into the reaction mechanism. acs.orgnih.gov These studies suggest that the reaction pathway can be influenced by additives. For example, the presence of a small-molecule alkene can react with a short-lived molybdenum alkylidene, preventing the formation of inactive catalyst species and thereby enhancing the reaction's efficiency. acs.orgnih.gov

Nucleophilic Substitution and Derivatization Strategies

The allylic nature of 2-butene, 1-bromo- makes it susceptible to nucleophilic substitution reactions, which can proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile.

Regioselective and Stereoselective Allylic Substitutions (SN1' and SN2')

2-Butene, 1-bromo- can undergo nucleophilic substitution through both SN1 and SN2 pathways, as well as their allylic counterparts, SN1' and SN2'. chemtopper.com The ability to proceed through both pathways is attributed to the stability of the resulting allylic carbocation in an SN1 mechanism and the relatively unhindered primary carbon for an SN2 attack. chemtopper.comopenstax.org

The SN1 reaction of 1-bromo-2-butene proceeds via a resonance-stabilized allylic carbocation. openstax.orglibretexts.org This intermediate can be attacked by a nucleophile at either the C1 or C3 position, leading to a mixture of products. For example, the reaction of 1-bromo-2-butene with ethanol (B145695) can be accelerated by the addition of silver nitrate (B79036), which facilitates the formation of the allylic carbocation by precipitating the bromide ion. pearson.com

The SN2 reaction involves a direct backside attack of the nucleophile on the carbon bearing the bromine atom. quora.com Due to the primary nature of the substrate, steric hindrance is minimal, allowing for a rapid SN2 reaction. chemtopper.com

The regioselectivity of the substitution (attack at C1 vs. C3) and the stereoselectivity (for chiral substrates) are key considerations in these reactions. msu.edumasterorganicchemistry.comkhanacademy.org The choice of solvent, nucleophile, and leaving group can influence the dominant reaction pathway and the product distribution. libretexts.orgmasterorganicchemistry.com

Transformations to Functionalized Allylic Systems (e.g., alcohols, amines, ethers)

The reactivity of 2-butene, 1-bromo- in nucleophilic substitution reactions allows for its conversion into a wide array of functionalized allylic systems.

Allylic Alcohols: Hydrolysis of 1-bromo-2-butene, for example, under conditions favoring an SN1 mechanism, can lead to the formation of allylic alcohols. The reaction proceeds through the allylic carbocation, which can then react with water.

Allylic Amines: 1-Bromo-2-butene can be used to introduce the 2-butenyl group onto nitrogen nucleophiles. For instance, it has been used in the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates. rsc.org

Allylic Ethers: Alkoxide nucleophiles can displace the bromide to form allylic ethers. In one study, an alcohol was deprotonated with sodium hydride and then reacted with allyl bromide to form an allylic ether, which was then used in a subsequent RCM reaction. caltech.edu

These transformations highlight the importance of 2-butene, 1-bromo- as a precursor for introducing the butenyl moiety into a variety of organic molecules, leading to the synthesis of valuable and complex targets.

Table 2: Chemical Compounds Mentioned

Compound Name
1,1-dimethylallyl bromide
1-bromo-2-butene
1-decene
2,2'-bis(allyloxy)-1,1'-binaphthyl
2-bromo-2-butene
2-butene, 1-bromo-
2-methyl-2-butene
3,4-dibromo-1-butene
3-bromo-1-butene (B1616935)
3-hexyne
4-bromo-3-methylbut-ene
4-bromo-1-butene
Allyl bromide
Ambrein
Benzoquinone
Benzyl glyoxylate
Cinnamyl bromide
cis-1,4-diacetoxy-2-butene
cis-2-butene-1,4-diol
Coibacin D
Dihydroisoquinoline
Ethene
Ethanol
Ethyl aluminum chloride
Ethylene
Furanomycin
Grubbs' II catalyst
Hexamethyldisilane
Jerangolid D
Kimbeamide A
L-(+)-noviose
Mucocin
N-Bromosuccinimide
Nonylprodigiosin
Norbornene
Oleic acid
Oleyl alcohol
Pateamine A
Phomactin A
Sclareolide
Silver nitrate
Sodium hydride
Spliceostatin E
Styrene
Succinimide
Tetrahydrosiphonodiol
Toluene
Tungsten hexachloride
Z-1,2-dichloroethene
Z-1-bromo-2-fluoroethene

Tandem Reactions Initiated by Nucleophilic Attack on 2-Butene, 1-Bromo-

Tandem reactions, also known as cascade or domino reactions, are a powerful class of chemical transformations in which a single starting material undergoes multiple bond-forming events in a single synthetic operation. These reactions are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecules. 2-Butene, 1-bromo- is an excellent substrate for initiating such reaction cascades due to its dual functionality.

The primary mode of initiation for tandem reactions involving 2-Butene, 1-bromo- is nucleophilic substitution, typically following an S(_N)2 mechanism. In this process, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide and forming a new carbon-nucleophile bond. The resulting intermediate, which still contains the butene backbone, can then undergo a variety of subsequent intramolecular reactions.

For instance, the initial nucleophilic substitution can be followed by an intramolecular cyclization. This is particularly common when the attacking nucleophile is part of a larger molecule with a suitably positioned reactive site. The stereochemistry of the newly formed ring is often controlled by the geometry of the double bond in the 2-butene moiety and the nature of the tether connecting the nucleophile to the rest of the molecule.

A notable example involves the reaction of 2-Butene, 1-bromo- with a substrate containing both a nucleophilic group and an enyne moiety. The initial nucleophilic attack on 2-Butene, 1-bromo- is followed by a gold-catalyzed 1,5-enyne cycloisomerization, demonstrating a tandem nucleophilic substitution-cycloisomerization sequence. researchgate.net

Furthermore, the reaction of 2-Butene, 1-bromo- with homoallylic trichloroacetimidates can initiate a domino bromo-cyclization and elimination pathway, yielding 1-bromo-2-amino-3-butene derivatives. rsc.org This highlights the ability of the butene framework to participate in complex, multi-step transformations initiated by a simple nucleophilic attack.

The table below summarizes key aspects of tandem reactions initiated by nucleophilic attack on 2-Butene, 1-bromo-.

Initiating Step Subsequent Reaction Key Features Product Class
Nucleophilic Substitution (S(_N)2)Intramolecular CyclizationStereocontrolled ring formationHeterocyclic or Carbocyclic compounds
Nucleophilic Substitution1,5-Enyne CycloisomerizationGold-catalyzed, efficient complexity generationPolycyclic frameworks
Nucleophilic SubstitutionDomino Bromo-cyclization/EliminationFormation of functionalized amino-butenes1-bromo-2-amino-3-butene derivatives

Radical Reactions Involving 2-Butene, 1-Bromo-

In addition to its role in nucleophilic reactions, 2-Butene, 1-bromo- is a significant precursor for generating radical species. These highly reactive intermediates can participate in a variety of transformations, including cyclization, addition, and complex synthetic sequences.

The C-Br bond in 2-Butene, 1-bromo- is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light, a process known as photodissociation. This process generates a bromine radical and a 1-methylallyl radical. researchgate.netlib4ri.ch The energy of the incident light influences the internal energy of the resulting radical fragments. researchgate.net

Studies using techniques like velocity map imaging have provided detailed insights into the photodissociation dynamics of 2-Butene, 1-bromo-. uchicago.eduaip.orgaip.org For example, photodissociation at 234 nm produces 1-methylallyl radicals with internal energies ranging from 7 to 30 kcal/mol. uchicago.edu This energy is sufficient to overcome the rotational barrier between the E- and Z-isomers of the 1-methylallyl radical but is not enough to induce further isomerization to the 3-buten-1-yl radical. researchgate.netlib4ri.ch

The photodissociation of 2-Butene, 1-bromo- is a clean and efficient method for generating 1-methylallyl radicals for subsequent kinetic and mechanistic studies. The table below outlines the key findings from photodissociation studies of 2-Butene, 1-bromo-.

Photodissociation Wavelength Primary Radical Products Internal Energy of 1-Methylallyl Radical Key Experimental Technique
234 nmBr, 1-Methylallyl7-30 kcal/molVelocity Map Imaging, REMPI
248 nm, 193 nmBr, 1-Methylallyl-Photolysis with Bromine Resonance Lamp Ionization
193 nmBr, 1-Methylallyl, Propargyl, Methyl-Infrared Kinetic Spectroscopy

The 1-methylallyl radical generated from 2-Butene, 1-bromo- can undergo a variety of cyclization and addition reactions. In the presence of a suitable radical acceptor, such as an alkene or alkyne, the 1-methylallyl radical can add across the multiple bond, initiating a new radical chain reaction. libretexts.orglibretexts.orgtutorsglobe.com

Intramolecular radical cyclization is a particularly powerful tool for the construction of cyclic molecules. If the initial radical is generated within a molecule containing an appropriately positioned double or triple bond, a cyclization can occur. For example, the Bu(_3)SnH reduction of 1-bromo-2-(2-phenyl-3-butenyl)benzene, which contains a structural motif related to 2-Butene, 1-bromo-, leads to a 1,5-cyclization product. researchgate.net

Furthermore, the addition of radicals to the double bond of 2-Butene, 1-bromo- itself can occur. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. libretexts.org The presence of the bromine atom can also influence the subsequent reactivity of the addition product.

2-Butene, 1-bromo- serves as a valuable precursor for the generation of radicals in more elaborate synthetic sequences. The ability to generate the 1-methylallyl radical under relatively mild conditions makes it a useful building block for the synthesis of complex natural products and other target molecules.

For example, in the synthesis of (+)-Monocerin, 2-Butene, 1-bromo- is used in an O-alkylation step, and the resulting allylic ether selenide (B1212193) is a precursor for a subsequent radical cyclization. acs.org This demonstrates how 2-Butene, 1-bromo- can be incorporated into a multi-step synthesis to introduce a key structural element that later participates in a crucial radical-mediated transformation.

The use of 2-Butene, 1-bromo- in chromium-catalyzed carbonyl addition reactions also highlights its role as a radical precursor. researchgate.net In these reactions, a radical is generated from an alkyl halide, which then participates in a catalytic cycle to form a new carbon-carbon bond.

The versatility of 2-Butene, 1-bromo- as a radical precursor is further exemplified in its use for the synthesis of various heterocyclic and carbocyclic systems. The ability to control the reactivity of the generated radical through the choice of reaction conditions and substrates makes 2-Butene, 1-bromo- a powerful tool in the arsenal (B13267) of the synthetic organic chemist.

Carbocationic Intermediates and Allylic Rearrangements

The ionization of 1-bromo-2-butene results in the formation of the 1-methylallyl cation. This carbocation is significantly more stable than a simple primary or even secondary carbocation due to resonance. libretexts.org The positive charge is not localized on a single carbon atom but is delocalized across the allylic system, specifically between the first and third carbon atoms. ualberta.ca This delocalization can be represented by two principal resonance structures.

The true structure of the cation is a resonance hybrid of these two forms, with the positive charge shared between C1 and C3. libretexts.org This charge delocalization results in a substantial resonance stabilization energy, estimated to be around 20-22 kcal/mol for the parent allyl cation. acs.org This inherent stability lowers the activation energy for its formation, making SN1 pathways accessible even though 1-bromo-2-butene is a primary halide. brainly.combyjus.com

The rate of carbocation formation from 1-bromo-2-butene is highly sensitive to the reaction environment, particularly the solvent and the presence of certain external reagents.

Solvent Effects: Polar protic solvents, such as water and alcohols, are particularly effective at promoting SN1 reactions. libretexts.orgbyjus.com Their high polarity and ability to form hydrogen bonds help stabilize the transition state leading to the carbocation and solvate the resulting ions (the allylic cation and the bromide anion). libretexts.orglibretexts.org The electron-rich oxygen atoms of solvent molecules orient themselves around the carbocation, dispersing its positive charge and lowering its energy. libretexts.org Consequently, the rate of SN1 solvolysis for allylic halides increases dramatically with increasing solvent polarity. libretexts.orglibretexts.org In contrast, polar aprotic solvents favor SN2 reactions. rammohancollege.ac.in

External Reagents: The formation of the carbocation can be accelerated by the addition of Lewis acids or specific salts. For instance, adding silver nitrate (AgNO₃) to a reaction of 1-bromo-2-butene with a weak nucleophile like ethanol significantly increases the reaction rate. vaia.compearson.com The silver ion (Ag⁺) has a strong affinity for the bromide ion and facilitates the cleavage of the carbon-bromine bond by precipitating insoluble silver bromide (AgBr). pearson.com This irreversible removal of the leaving group shifts the initial equilibrium, promoting the forward reaction and increasing the concentration of the carbocation intermediate. pearson.com

SolventRelative Rate of Solvolysis (SN1)Solvent TypeReason for Rate Effect
Ethanol/Water (50:50)~100,000Polar ProticExcellent stabilization of carbocationic transition state and ions. libretexts.org
Formic Acid~5,000Polar ProticGood stabilization of the carbocation intermediate. libretexts.org
Methanol~1,000Polar ProticEffective solvation of the carbocation. libretexts.orgnumberanalytics.com
Acetic Acid1Polar ProticBaseline stabilization. byjus.com
AcetonitrileVery SlowPolar AproticPoorly solvates carbocations; disfavors SN1 pathway. libretexts.org

Once the resonance-stabilized allylic cation is formed, the subsequent attack by a nucleophile can occur at either of the two electron-deficient carbons (C1 or C3). libretexts.org This leads to the formation of two different constitutional isomers, a phenomenon known as an allylic rearrangement or an SN1' reaction. lscollege.ac.inwikipedia.org

Regioselectivity: The reaction of the 1-methylallyl cation with a nucleophile (Nu⁻) yields a mixture of regioisomers. Attack at C1 gives the "normal" product, 1-nucleo-2-butene, while attack at C3 gives the rearranged "allylic shift" product, 3-nucleo-1-butene. lscollege.ac.in The ratio of these products is determined by the distribution of positive charge in the resonance hybrid and steric factors. libretexts.org For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) produces a mixture of 2-buten-1-ol and 3-buten-2-ol. lscollege.ac.in

Stereoselectivity: The stereochemical outcome depends on the specific reaction pathway. In a pure SN1 mechanism, the carbocation intermediate is planar, allowing the nucleophile to attack from either face. lumenlearning.com If the carbon being attacked becomes a new chiral center, a racemic mixture of enantiomers is typically expected. masterorganicchemistry.com Furthermore, for the 1-substituted-2-butene product, both (E) and (Z) diastereomers can be formed. The addition of bromine to isomeric 2-butenes demonstrates high stereoselectivity, often proceeding via an anti-addition mechanism. msu.edu The formation of one stereoisomer over another is known as stereoselectivity. quora.cominflibnet.ac.in

Influence of Solvent and External Reagents on Carbocation Formation

Kinetics and Thermodynamics of Reaction Pathways

The competition between different reaction mechanisms (SN1 vs. SN2) and the distribution of isomeric products are governed by the principles of chemical kinetics and thermodynamics.

The kinetics of nucleophilic substitution on 1-bromo-2-butene depend on the reaction mechanism.

SN1 Mechanism: This is a two-step process where the first step, the formation of the carbocation, is slow and rate-determining. byjus.commasterorganicchemistry.com Because this unimolecular step involves only the alkyl halide, the reaction follows first-order kinetics. lumenlearning.commasterorganicchemistry.com The rate is independent of the nucleophile's concentration or strength. rammohancollege.ac.inlumenlearning.com

Rate Law: Rate = k[1-bromo-2-butene]

SN2 Mechanism: This is a concerted, single-step reaction where the nucleophile attacks the carbon as the bromide leaving group departs. libretexts.orgmasterorganicchemistry.com The transition state involves both the alkyl halide and the nucleophile, so the reaction follows second-order kinetics. libretexts.org The rate depends on the concentration of both reactants. rammohancollege.ac.inmasterorganicchemistry.com

Rate Law: Rate = k[1-bromo-2-butene][Nucleophile]

Although primary halides typically favor the SN2 pathway, the ability of 1-bromo-2-butene to form a highly stabilized allylic cation allows it to readily undergo SN1 reactions, especially with weak nucleophiles in polar protic solvents. brainly.combyjus.com

When a reaction can form two or more different isomers, such as the products of direct substitution and allylic rearrangement, the product ratio can be governed by either kinetic or thermodynamic control. wikipedia.org This is well-illustrated by the addition of HBr to 1,3-butadiene (B125203), which proceeds through the same allylic cation as the SN1 reaction of 1-bromo-2-butene. libretexts.orgwikipedia.org

Kinetic Control: At low temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). wikipedia.orglibretexts.org This is the kinetic product . For the allylic system, attack at the secondary carbon (C3) often has a lower activation barrier, leading to 3-bromo-1-butene as the kinetic product. ualberta.calibretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible. ualberta.ca Given enough energy and time, the system will reach equilibrium, and the major product will be the most stable one, regardless of how fast it is formed. wikipedia.org This is the thermodynamic product . 1-Bromo-2-butene, with its more highly substituted (internal) double bond, is thermodynamically more stable than its terminal alkene isomer, 3-bromo-1-butene. libretexts.org Therefore, at elevated temperatures, 1-bromo-2-butene is the favored product. ualberta.cawikipedia.org

Temperature (°C)Product Distribution (HBr + 1,3-Butadiene)Dominant Control
-80 °C~80% 3-bromo-1-butene (1,2-adduct), ~20% 1-bromo-2-butene (1,4-adduct)Kinetic wikipedia.orgmckendree.edu
40 °C~15% 3-bromo-1-butene (1,2-adduct), ~85% 1-bromo-2-butene (1,4-adduct)Thermodynamic wikipedia.orgmckendree.edu
This table illustrates the principle of kinetic vs. thermodynamic control using the analogous reaction of HBr addition to 1,3-butadiene, which forms the same key intermediate.

Activation Energy Determination for Complex Transformations

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. It represents the minimum energy required for reactants to transform into products. For complex transformations involving 2-Butene, 1-bromo-, determining the activation energy provides insight into the reaction's feasibility and the nature of the rate-determining step.

In the context of electrophilic additions to conjugated dienes like 1,3-butadiene, which shares structural similarities with the allylic system of 2-Butene, 1-bromo-, the activation energy barrier for the formation of the 1,2-addition product is typically lower than that for the 1,4-addition product. ualberta.ca This suggests that the 1,2-addition is kinetically favored, meaning it proceeds faster at lower temperatures. ualberta.ca For instance, the reaction of 1,3-butadiene with hydrogen bromide yields 3-bromo-1-butene (1,2-adduct) as the major product under kinetic control. ualberta.ca182.160.97 As the temperature increases, the reaction becomes reversible, and the more thermodynamically stable 1-bromo-2-butene (1,4-adduct) predominates, indicating that the reverse reaction from the 1,2-adduct to the intermediate carbocation has a lower activation energy than the forward reaction to the more stable product. ualberta.caunizin.org

Computational studies, such as those using the G2M(CC,MP2) method, have been employed to calculate the activation energies for various reaction pathways. For the related compound 2-bromo-1-butene, the zero-point-corrected energies of the transition states for HBr elimination to form 1-butyne (B89482) were found to be 65.8 and 63.9 kcal/mol, while the transition state leading to 1,2-butadiene (B1212224) had an energy of 64.8 kcal/mol relative to the starting material. uchicago.edu These computational approaches provide valuable data on the energy landscapes of complex reactions.

Table 1: Activation Energies for HBr Elimination from 2-Bromo-1-butene uchicago.edu

ProductDihedral Angle (BrC2C3C4)Activation Energy (kcal/mol)
1-Butyne180°65.8
1-Butyne59.9°63.9
1,2-Butadiene-64.8

Transition State Analysis in 2-Butene, 1-Bromo- Reactions

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Its structure and energy are paramount in determining the reaction's rate and stereochemical outcome.

Computational Elucidation of Transition State Structures and Energies

Computational chemistry provides powerful tools to investigate the geometries and energies of transition states that are often too fleeting to be observed experimentally. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to optimize transition state structures and calculate their energies. researchgate.netresearchgate.net For example, in the allylic oxidation of 2-methyl-2-butene, a related allylic system, DFT calculations were used to model the transition states of the ene reaction and the subsequent masterorganicchemistry.comlibretexts.org-sigmatropic rearrangement. researchgate.net These calculations revealed that for the initial ene reaction, anti-endo and syn-endo approaches of the reagent are the most efficient routes. researchgate.net

In the context of electrophilic additions to conjugated systems, the transition state for the formation of the kinetically favored product is lower in energy. ualberta.ca182.160.97 For the addition of HBr to 1,3-butadiene, the transition state leading to 3-bromo-1-butene is of lower energy than that leading to 1-bromo-2-butene. 182.160.97 This is often attributed to the proximity of the counter-ion to the initially formed carbocation, leading to a more localized charge and a lower energy transition state for the 1,2-addition.

Influence of Catalyst and Ligand Design on Transition State Energetics

Catalysts and their associated ligands can significantly influence the energy of the transition state, thereby altering the rate and selectivity of a reaction. In transition-metal-catalyzed reactions, the design of the ligand sphere around the metal center is crucial. For instance, in rhodium-catalyzed cycloaddition reactions, the use of electron-poor phosphite (B83602) or phosphine (B1218219) ligands can improve the efficiency of the reaction by modifying the electronic properties of the catalyst and, consequently, the transition state energetics. acs.org

In asymmetric catalysis, chiral catalysts and ligands are designed to create diastereomeric transition states with different energies, leading to the preferential formation of one enantiomer. The enantioselectivity of a reaction is directly related to the difference in the free energies of these diastereomeric transition states. acs.org For example, in the nickel-catalyzed cross-coupling of secondary alkyl electrophiles, the enantioselectivity has been correlated to the energy difference between the two transition states for reductive elimination. acs.org Flexible catalyst systems can access a variety of conformations in the transition state, and noncovalent interactions between the catalyst and the substrate, such as anion–π interactions, can play a crucial role in rigidifying the transition state and dictating selectivity. nih.gov

Regiochemical Control in Electrophilic Additions

Electrophilic addition reactions to unsymmetrical alkenes often lead to the formation of more than one constitutional isomer. The control of regioselectivity, which dictates where the electrophile and nucleophile add across the double bond, is a fundamental aspect of these reactions.

Markovnikov vs. Anti-Markovnikov Product Formation

The addition of a protic acid like HBr to an unsymmetrical alkene typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. byjus.comscribd.com This regioselectivity is governed by the formation of the more stable carbocation intermediate. libretexts.orgbyjus.com For example, the addition of HBr to 1-butene (B85601) predominantly yields 2-bromobutane. libretexts.orglibretexts.org

However, under certain conditions, the opposite regioselectivity, known as anti-Markovnikov addition, can be observed. This typically occurs when the reaction proceeds through a radical mechanism, which can be initiated by the presence of peroxides. libretexts.orglibretexts.orgbyjus.com In the case of HBr addition, the presence of peroxides leads to the formation of a bromine radical, which adds to the alkene to form the more stable carbon radical. libretexts.orglibretexts.org Subsequent abstraction of a hydrogen atom from HBr yields the anti-Markovnikov product. For example, the reaction of 1-butene with HBr in the presence of peroxides gives 1-bromobutane (B133212) as the major product. libretexts.orglibretexts.org It is important to note that this peroxide effect is specific to HBr; radical additions of HCl and HI are generally not observed. libretexts.orglibretexts.org

Stereochemical Outcomes of Addition Processes

The stereochemistry of an addition reaction describes the spatial arrangement of the atoms in the product. Addition reactions can proceed with either syn-addition (where both new groups add to the same face of the double bond) or anti-addition (where they add to opposite faces).

The halogenation of alkenes, such as the addition of bromine (Br₂), is a classic example of a stereospecific reaction that proceeds via anti-addition. jove.comalrasheedcol.edu.iqlibretexts.org The reaction involves the formation of a cyclic bromonium ion intermediate, which blocks one face of the original double bond. jove.comlibretexts.orgucalgary.ca The subsequent attack by the bromide ion occurs from the opposite face, resulting in the anti-addition of the two bromine atoms. jove.comlibretexts.org The stereochemistry of the starting alkene dictates the stereochemistry of the product. For example, the bromination of cis-2-butene (B86535) yields a racemic mixture of enantiomers, while the bromination of trans-2-butene produces a meso compound. jove.comalrasheedcol.edu.iqlibretexts.org

Table 2: Stereochemical Outcome of Bromination of 2-Butene Isomers jove.comalrasheedcol.edu.iqlibretexts.org

Starting AlkeneProduct(s)Stereochemical Relationship
cis-2-Butene(2R,3R)-2,3-Dibromobutane and (2S,3S)-2,3-DibromobutaneEnantiomers (Racemic Mixture)
trans-2-Butene(2R,3S)-2,3-DibromobutaneMeso Compound

Theoretical and Computational Chemistry Studies on 2 Butene, 1 Bromo

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the behavior of electrons, which in turn dictates the molecule's structure, stability, and how it interacts with other chemical species.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to butene derivatives to calculate various molecular descriptors. researchgate.netjocpr.com These descriptors, such as ionization potential, electron affinity, and molecular hardness, help in evaluating the reactivity of these compounds. researchgate.netjocpr.com

One study calculated global and local DFT reactivity descriptors for a series of butene derivatives, including 1-bromo-2-butene, at the B3LYP/6-311++G(d,p) level of theory. researchgate.netjocpr.com The results indicated that the bromo derivatives of butene are among the most unstable, suggesting higher reactivity. jocpr.com The computed values for energy and dipole moment for 1-bromo-2-butene were -2728.36696084 a.u. and 2.7225 Debye, respectively. researchgate.netjocpr.com

Interactive Table: DFT Calculated Properties for Butene Derivatives researchgate.netjocpr.com

Compound NameCodeDipole Moment (Debye)Energy (a.u.)
1-Butene (B85601)AA0.4174-157.26971212
cis-2-butene (B86535)AB0.2572-157.27264225
trans-2-buteneAC0.0000-157.27461287
1-bromo-2-buteneBE2.7225-2728.36696084
2-bromo-1-buteneBC1.8388-2730.81577995

These calculations provide a quantitative basis for understanding the electronic effects of the bromine substituent on the butene backbone.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For 2-Butene (B3427860), 1-bromo-, the presence of a double bond leads to the existence of (E) and (Z) isomers. nih.govnist.gov Computational models can predict the relative stabilities of these isomers.

Generally, the stability of alkenes is influenced by steric interactions. lumenlearning.com For disubstituted alkenes like 2-butene, the trans isomer is typically more stable than the cis isomer due to reduced steric strain between the substituent groups. researchgate.net DFT calculations on butene derivatives have shown that trans-2-butene is the most stable isomer among the simple butenes. researchgate.net While specific comparative stability data for the (E) and (Z) isomers of 1-bromo-2-butene was not found in the search results, the principles of conformational analysis suggest that the (E) isomer, where the larger groups are further apart, would likely be more stable than the (Z) isomer. lumenlearning.com

Ab Initio Methods for High-Level Energetic Predictions

Reaction Mechanism Modeling and Energy Landscape Mapping

Understanding how a reaction proceeds at a molecular level is a key goal of computational chemistry. This involves modeling the entire reaction pathway, identifying transition states, and calculating the energy changes that occur.

Potential energy surface (PES) scans are used to explore the energy of a molecule as its geometry changes. This is particularly useful for identifying the lowest energy pathways for a reaction. For reactions involving allylic bromides like 2-Butene, 1-bromo-, such as nucleophilic substitution, the formation of a resonance-stabilized allylic carbocation is a key feature. pearson.comvaia.com A PES scan could model the C-Br bond cleavage and the subsequent attack of a nucleophile, providing a detailed energy profile of the reaction. mdpi.com For example, in the reaction with ethanol (B145695), the formation of the carbocation intermediate is a crucial step in the SN1 mechanism. pearson.comvaia.com

Computational studies are instrumental in elucidating the mechanisms of catalytic reactions. tudelft.nlaps.org 2-Butene, 1-bromo- can participate in various catalytic cross-coupling reactions. bc.edu DFT calculations can be used to model the catalytic cycle, including the structures and energies of intermediates and transition states. chemrxiv.orgacs.org

For example, in a Suzuki-Miyaura reaction, DFT can help determine whether the oxidative addition of the aryl halide occurs to a 14-electron or a 12-electron palladium complex. chemrxiv.org In the context of olefin metathesis, computational studies have been used to understand the role of additives and the stability of metallacyclobutane intermediates. bc.edu These studies provide valuable insights that can help in optimizing reaction conditions and designing more efficient catalysts. tudelft.nl

Prediction of Product Ratios based on Kinetic and Thermodynamic Control

The reaction of 1,3-butadiene (B125203) with hydrogen bromide (HBr) serves as a classic example of kinetic versus thermodynamic control, yielding two primary products: 3-bromo-1-butene (B1616935) (the 1,2-addition product) and 1-bromo-2-butene (the 1,4-addition product). scribd.comwikipedia.org Computational studies have been instrumental in elucidating the factors that govern the formation of these isomers.

At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster. libretexts.org This is typically the 1,2-adduct, 3-bromo-1-butene. scribd.com Conversely, at higher temperatures, the reaction is under thermodynamic control, where the more stable product is favored. libretexts.org In this case, the 1,4-adduct, 1-bromo-2-butene, which is a more substituted and thus more stable alkene, predominates. scribd.comlibretexts.org

Computational models, such as those using Gaussian methods, have been employed to calculate the energy profiles of the reaction pathways leading to each isomer. mckendree.edu These calculations help to determine the activation energies for each step. The initial protonation of 1,3-butadiene results in a resonance-stabilized allylic carbocation. wikipedia.org Subsequent nucleophilic attack by the bromide ion can occur at either the C-2 or C-4 position. mckendree.edu

Theoretical calculations have shown that there is a greater partial positive charge on the secondary allylic carbon (C-2) compared to the primary allylic carbon (C-4). scribd.com This suggests that under kinetic control, the bromide ion will preferentially attack the C-2 position, leading to the formation of 3-bromo-1-butene. scribd.com

Calculated heats of formation confirm that 1-bromo-2-butene is the more thermodynamically stable product. scribd.com The transition from the kinetically favored product to the thermodynamically favored one occurs as the temperature increases, allowing the reaction to become reversible and reach equilibrium. libretexts.org

Table 1: Predicted Product Ratios in the Addition of HBr to 1,3-Butadiene

TemperaturePredominant ProductType of Control
-80 °C3-bromo-1-buteneKinetic
40 °C1-bromo-2-buteneThermodynamic

This table illustrates the influence of temperature on the product distribution, as supported by computational and experimental findings. scribd.com

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and mechanistic interpretation of chemical processes involving 2-Butene, 1-bromo-.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for confirming molecular structures. bas.bg Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with Density Functional Theory (DFT) to calculate the 1H and 13C NMR chemical shifts of organic molecules. researchgate.netsfasu.edu

For butene derivatives, including bromo-substituted isomers, DFT calculations at levels such as B3LYP/6-311++G(d,p) have been used to optimize molecular geometries and predict electronic properties. jocpr.comresearchgate.net The calculated chemical shifts can then be compared with experimental spectra to assign signals to specific atoms within the molecule. bas.bgsfasu.edu While specific computational NMR studies solely focused on 2-Butene, 1-bromo- are not extensively detailed in the provided results, the general applicability of these methods to similar bromoalkenes is well-established. docbrown.info The accuracy of these predictions has been shown to improve with the use of larger basis sets. sfasu.edu

Vibrational frequency analysis, performed computationally, is crucial for characterizing stationary points on a potential energy surface as either minima (reactants, intermediates, products) or saddle points (transition states). universityofgalway.ie For a reaction involving 2-Butene, 1-bromo-, these calculations can provide insight into the vibrational modes of the molecule and how they change during a chemical transformation. nih.gov

For instance, in studies of HBr elimination from vinyl bromides, computational methods are used to calculate the vibrational frequencies of reactants, products, and transition states. rsc.org This information is essential for understanding the reaction dynamics and can be used in theoretical models like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory to determine unimolecular decomposition rates. rsc.org The analysis of vibrational modes at the transition state can reveal the key atomic motions involved in the bond-breaking and bond-forming processes, offering a detailed mechanistic picture. acs.org

Theoretical studies on the photoionization and photodissociation of 2-Butene, 1-bromo- and related C4H7Br isomers provide fundamental insights into their unimolecular reaction dynamics. uchicago.edu When 2-Butene, 1-bromo- is subjected to photodissociation, typically using a laser at a specific wavelength like 193 nm or 234 nm, the C-Br bond can rupture, producing a 1-buten-2-yl radical and a bromine atom. uchicago.eduuchicago.edu

Computational methods, such as G3//B3LYP and G2M(CC,MP2), are used to calculate the energetics of the dissociation channels. uchicago.edu These calculations can predict the barriers for various unimolecular reactions of the resulting radical, such as C-C fission to form allene (B1206475) and a methyl radical, or C-H fission to produce H + 1-butyne (B89482) or H + 1,2-butadiene (B1212224). universityofgalway.ieuchicago.edu

Theoretical models also help to interpret experimental data from techniques like molecular beam scattering and velocity map imaging. uchicago.eduuchicago.eduaip.org By calculating the potential energy surface, researchers can understand the distribution of internal energy in the radical products following photodissociation. uchicago.edu These studies have shown that the 1-buten-2-yl radicals are produced with a range of internal energies, which influences their subsequent dissociation pathways. uchicago.edu

Advanced Spectroscopic and Analytical Research Methodologies Applied to 2 Butene, 1 Bromo and Its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Elucidation and Stereochemical Assignment.nih.govcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of organic molecules, including 2-Butene (B3427860), 1-bromo- (commonly known as crotyl bromide) and its derivatives. The existence of (E) and (Z) isomers, along with its potential to form regioisomeric products in reactions, makes NMR an indispensable tool for detailed characterization. uou.ac.in

Multi-dimensional NMR techniques are powerful for unambiguously assigning the structure and stereochemistry of molecules by revealing through-bond and through-space correlations between nuclei. slideshare.netslideshare.net

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For derivatives of 2-Butene, 1-bromo-, COSY spectra are instrumental in confirming the carbon backbone connectivity by showing correlations between the methyl, vinyl, and brominated methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached. columbia.edu This is crucial for assigning specific ¹³C chemical shifts. For instance, in the analysis of cyanobutadiene (B14615423) isomers synthesized from a derivative of 2-Butene, 1-bromo-, HSQC was used alongside other 2D techniques to confirm the structure of a newly identified allenic intermediate. nsf.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for piecing together molecular fragments and confirming the substitution pattern. In the synthesis of spirocyclic compounds using trans-crotyl bromide, a suite of 2D NMR experiments including HMBC was employed to fully characterize the complex product structure. doi.org

Research on the synthesis of highly substituted homoallylvinylcyclopropanes from crotyl bromide utilized Nuclear Overhauser Effect (NOE) difference experiments, a related technique, to definitively establish the geometric identities (cis/trans) of the product isomers. d-nb.info Similarly, the configurations of eight geometrical isomers of a pheromone candidate synthesized using 1-bromo-2-butene were certified through detailed 1H and ¹³C NMR analyses, including 2D spectra. tandfonline.com

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers of 2-Butene, 1-bromo-.

Isomer Nucleus Position Chemical Shift (ppm)
(E)-1-bromo-2-butene¹HCH₃~1.75
=CH-~5.7-5.9
-CH₂Br~3.95
(Z)-1-bromo-2-butene¹HCH₃~1.7
=CH-~5.6-5.8
-CH₂Br~4.05
(E)-1-bromo-2-butene¹³CCH₃~17.6
=CH-~127.6
=CH-~131.3
-CH₂Br~33.4
(Z)-1-bromo-2-butene¹³CCH₃~12.5
=CH-~126.2
=CH-~130.2
-CH₂Br~26.9
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from multiple sources. tandfonline.com

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical processes that are on the same timescale as the NMR experiment, such as conformational changes or certain reactions. numberanalytics.com For molecules that can exist in multiple conformations that interconvert rapidly, DNMR can be used to determine the energy barriers and rates of these processes. researchgate.net For example, NMR evidence has shown that Grignard reagents prepared from 1-bromo-2-butene exist as a mixture of rapidly equilibrating stereo- and regioisomers. msu.edu While specific DNMR studies focusing solely on the conformational dynamics of 2-Butene, 1-bromo- are not widely documented, the principles of DNMR are applied to understand the dynamic behavior of its derivatives in solution, such as the study of olefin dissociation rates in platinum(II) complexes containing substituted butene ligands. oup.com

In synthetic chemistry, reactions involving 2-Butene, 1-bromo- can lead to complex mixtures of regioisomers and stereoisomers. 2D-NMR is essential for the characterization of these products. For example, in the palladium-catalyzed synthesis of spirocyclic indolines, trans-crotyl bromide was used as a reactant, and the resulting complex structures were elucidated using a combination of COSY, HSQC, and HMBC experiments. doi.org Similarly, research on the synthesis of hemiterpene derivatives from 1-bromo-3-methyl-2-butene relied on both NMR and mass spectrometry to confirm the final chemical structures. aip.org The regioselectivity of allylation reactions involving crotyl reagents has been investigated, with ¹H-NMR analysis being used to determine the ratio of linear to branched products formed. jst.go.jp

Dynamic NMR for Conformational and Reaction Rate Studies

Mass Spectrometry in Reaction Pathway Investigation and Intermediate Identification.nih.gov

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of analytes. It is frequently coupled with gas chromatography (GC-MS) for the separation and identification of components in a mixture. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net This capability is invaluable when characterizing novel compounds synthesized from 2-Butene, 1-bromo- or for identifying unknown organobromine compounds in complex mixtures. researchgate.netnih.gov For instance, HRMS is a key tool in the non-targeted screening of environmental samples for halogenated organic compounds. diva-portal.org In the synthesis of new bisindole alkaloids, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used in conjunction with 2D NMR to determine the precise molecular formula and structure of the complex products. acs.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific parent ion and inducing its fragmentation to produce daughter ions. Analyzing these fragmentation patterns provides detailed structural information. The electron ionization (EI) mass spectrum of 2-Butene, 1-bromo- shows characteristic isotopic peaks for the molecular ion due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br (at m/z 134 and 136). nist.gov A common fragmentation pathway involves the loss of the bromine atom or hydrogen bromide.

In broader studies of halogenated compounds, GC-MS/MS is used to identify and quantify contaminants by monitoring specific fragmentation reactions, which provides high selectivity and sensitivity. scholaris.cacsic.es This approach allows researchers to trace the fate of brominated compounds in various processes and to identify reaction intermediates and byproducts, helping to elucidate complex reaction pathways. nih.govcsic.es

Below is a table summarizing the major ions observed in the electron ionization mass spectrum of 2-Butene, 1-bromo-.

m/z (mass-to-charge ratio) Proposed Ion/Fragment Significance
136 / 134[C₄H₇⁸¹Br]⁺ / [C₄H₇⁷⁹Br]⁺Molecular Ion Peak (Isotopic pair)
55[C₄H₇]⁺Loss of Bromine radical (Br•)
54[C₄H₆]⁺Loss of Hydrogen Bromide (HBr)
Data compiled from NIST Mass Spectrometry Data Center. nist.gov

Online MS Monitoring of Reaction Progress and Transient Species

Online mass spectrometry (MS) is a powerful tool for real-time analysis of chemical reactions, providing insights into reaction kinetics, identifying intermediates, and elucidating reaction pathways. In the context of reactions involving 2-Butene, 1-bromo-, online MS can be coupled with flow chemistry systems to continuously monitor the reaction mixture. This setup allows for the rapid detection of both stable products and short-lived transient species that would be difficult to observe using traditional offline methods. durham.ac.uk

For instance, in nucleophilic substitution reactions where 2-Butene, 1-bromo- is a substrate, online MS can track the consumption of the starting material and the formation of the product in real time. vaia.com Furthermore, it can help identify and characterize reactive intermediates such as the allylic carbocation formed during SN1-type reactions. vaia.com The fragmentation patterns observed in the mass spectrometer can provide structural information about these transient species. cmu.edu The use of miniature electrospray ionization (ESI) mass spectrometers has made it more convenient to couple MS with flow reactors for online monitoring. durham.ac.uk This approach enables rapid optimization of reaction conditions by providing immediate feedback on how changes in temperature, pressure, or reactant concentrations affect the product distribution and the formation of byproducts. durham.ac.uk

Research has shown that online MS can be used to monitor competing reaction pathways and screen starting materials effectively. durham.ac.uk For example, in the generation of highly reactive species like benzyne, online MS has been used to monitor the formation of the desired product as well as by-products, allowing for the optimization of reaction conditions to maximize the yield of the target molecule. durham.ac.uk While direct online MS studies specifically detailing the reaction of 2-Butene, 1-bromo- are not extensively documented in the provided results, the principles and methodologies are broadly applicable to its chemistry.

Time-Resolved Spectroscopy for Reaction Dynamics

Time-resolved spectroscopy techniques are indispensable for studying the intricate details of chemical reaction dynamics, particularly for processes that occur on extremely short timescales. These methods allow researchers to observe the evolution of molecular structures and energy states from the initial excitation to the final products.

Femtosecond (fs) and picosecond (ps) spectroscopy are used to investigate the ultrafast dynamics of chemical reactions, such as bond breaking, bond formation, and energy transfer. In the context of 2-Butene, 1-bromo- and related haloalkanes, these techniques can probe the initial steps following photoexcitation.

For example, studies on similar molecules like 1-bromo-2-chloroethane (B52838) have utilized femtosecond laser fields to investigate dissociative double ionization and multi-photon ionization. sigmaaldrich.comaip.org These experiments provide insights into the behavior of the molecule under intense laser irradiation, including the cleavage of C-C, C-Br, and C-Cl bonds. aip.org While direct femtosecond studies on 2-Butene, 1-bromo- were not found in the search results, the principles are transferable. The photoisomerization of molecules like azobenzene (B91143) has been studied using picosecond time-resolved Raman spectroscopy, revealing lifetimes of excited states on the order of picoseconds. researchgate.net Such techniques could be applied to study the photoinduced dynamics of 2-Butene, 1-bromo-, including potential isomerization and dissociation pathways.

Photofragment imaging and velocity map imaging (VMI) are powerful experimental techniques used to study the dynamics of photodissociation reactions. uchicago.edunih.gov These methods provide detailed information about the identities, velocities, and angular distributions of the fragments produced when a molecule is broken apart by light. uchicago.edunih.gov

Extensive research has been conducted on the photodissociation of 1-bromo-2-butene at 234 nm using velocity map imaging. uchicago.edunih.govaip.org In these experiments, the molecule is dissociated by a laser pulse, and the resulting fragments, including the bromine atom and the C4H7 radical, are detected. uchicago.edunih.gov By analyzing the velocity and angular distribution of the bromine atoms, researchers can determine the energy released during the dissociation and the branching ratio between producing bromine in its ground electronic state (Br(2P3/2)) and its excited state (Br(2P1/2)). uchicago.edunih.govaip.org

The photodissociation of 1-bromo-2-butene at 234 nm primarily proceeds through the cleavage of the C-Br bond, leading to the formation of the 1-methylallyl radical. uchicago.edunih.gov The internal energy distribution of the nascent 1-methylallyl radicals can be derived from the kinetic energy release measured in the experiment. uchicago.edunih.gov Studies have shown that these radicals are formed with a range of internal energies. aip.org

Furthermore, the photodissociation of the related isomer, 2-bromo-1-butene, at 193 nm has been investigated to study the unimolecular reaction dynamics of the resulting 1-buten-2-yl radicals. acs.orguchicago.edu These studies have identified the energetic onsets for different dissociation channels of the radical, such as C-C fission to form allene (B1206475) and a methyl radical, and C-H fission to produce a hydrogen atom and either 1-butyne (B89482) or 1,2-butadiene (B1212224). acs.orguchicago.edu

Photofragmentation Data for 1-Bromo-2-Butene and Related Isomers
Precursor MoleculePhotodissociation Wavelength (nm)Primary Radical FormedKey FindingsReference
1-Bromo-2-butene2341-Methylallyl radicalDetermination of Br spin-orbit branching ratio and internal energy distribution of the radical. uchicago.edu, nih.gov, aip.org
2-Bromo-1-butene1931-Buten-2-yl radicalIdentified energetic barriers for subsequent C-C and C-H fission of the radical. acs.org, uchicago.edu

Femtosecond and Picosecond Spectroscopy for Ultrafast Processes

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if derivatives are amenable to crystallization)

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds. While 2-Butene, 1-bromo- is a liquid at room temperature, its derivatives can often be prepared as crystalline solids, making them suitable for X-ray diffraction analysis. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the structure-reactivity relationships of these molecules.

For instance, research on the reaction of 1-bromo-2-butene with indigo (B80030) has led to the formation of spiro heterocyclic derivatives. beilstein-journals.org The structures of these complex products were confirmed by X-ray crystallography, providing unambiguous proof of their formation and stereochemistry. beilstein-journals.org Similarly, the structures of various organometallic complexes and other derivatives prepared from bromoalkenes have been elucidated using this technique. mdpi.com

The ability to obtain a crystal structure is invaluable for resolving structural ambiguities that may arise from other analytical methods like NMR or mass spectrometry. For new derivatives of 2-Butene, 1-bromo-, X-ray crystallography can confirm the connectivity of atoms and the stereochemical outcome of a reaction, providing a solid foundation for understanding its chemical behavior.

Role of 2 Butene, 1 Bromo in the Synthesis of Complex Molecular Architectures

Precursor in Natural Product Synthesis

Crotyl bromide serves as a fundamental C4 building block in the total synthesis of numerous biologically important natural products. scientificlabs.co.ukcenmed.comchemicalbook.com Its ability to participate in various coupling reactions makes it an essential tool for constructing intricate carbon skeletons. Examples of natural products synthesized using this reagent include (+)-artemisinin, plakortone E, and (−)-horsfiline. scientificlabs.co.ukcenmed.comchemicalbook.com

Incorporation into Terpenoid and Isoprenoid Frameworks

While 2-Butene (B3427860), 1-bromo- is a four-carbon molecule, the closely related five-carbon compound, 1-bromo-3-methyl-2-butene (prenyl bromide), is more frequently utilized as the fundamental isoprene (B109036) unit in the synthesis of terpenoids. aip.orgresearchgate.netaip.org Prenyl bromide is widely employed as a source of the prenyl group, which is a cornerstone of isoprenoid structures. aip.orgcymitquimica.com For instance, it has been used in the synthesis of hemiterpene derivatives, which are components of fragrances. aip.orgaip.org One synthetic approach involves a nucleophilic substitution reaction between a carboxylate and prenyl bromide to form prenyl esters. aip.org

In a specific example, the synthesis of various hemiterpene derivatives, such as prenyl cinnamate (B1238496) and prenyl isobutyrate, was achieved by reacting the corresponding carboxylic acids with sodium bicarbonate, followed by nucleophilic substitution with 1-bromo-3-methyl-2-butene. aip.org This highlights the role of this class of allylic bromides in building up the carbon framework of terpenoid-related structures.

Synthesis of Indole (B1671886) Alkaloid Fragments and Analogs

The crotyl moiety is a recurring structural motif in various indole alkaloids, and 2-Butene, 1-bromo- serves as a direct precursor for its installation. It is often used in the N-alkylation or C3-alkylation of indole rings or their precursors. researchgate.net For example, it has been used in the synthesis of pseudo-indoxyl derivatives. scientificlabs.co.ukcenmed.comchemicalbook.com

A notable application is in the synthesis of sarpagine-type indole alkaloids. In one approach, the N-alkylation of a secondary amine intermediate with (Z)-1-bromo-2-iodo-2-butene, a derivative of 2-Butene, 1-bromo-, was a key step in forming a pentacyclic ketone core structure. nih.govmdpi.com Similarly, the synthesis of the novel indole alkaloid misszrtine A involved the N-alkylation of a protected tryptophan derivative with 1-bromo-3-methyl-2-butene. frontiersin.org

Furthermore, research has shown the development of efficient protocols for the C3-allylation of indoles using crotyl bromide in the presence of metals like gallium, providing access to 3-allyl indoles which are crucial intermediates for a variety of naturally occurring indole alkaloids. researchgate.net

Table 1: Examples of 2-Butene, 1-bromo- and its Analogs in Indole Alkaloid Synthesis

Alkaloid/Fragment Reagent Reaction Type Reference
Sarpagine (B1680780) Alkaloid Core (Z)-1-bromo-2-iodo-2-butene N-alkylation nih.govmdpi.com
Misszrtine A 1-bromo-3-methyl-2-butene N-alkylation frontiersin.org
3-Allyl Indoles Crotyl bromide C3-allylation researchgate.net

Stereocontrolled Approaches to Chiral Natural Product Cores

The geometry of the double bond in 2-Butene, 1-bromo- ((E) vs. (Z) isomers) and its participation in stereoselective reactions are critical for controlling the stereochemistry of complex natural product cores. ontosight.ai For example, in the synthesis of ring-A oxygenated sarpagine indole alkaloids, the use of (Z)-1-bromo-2-iodo-2-butene was crucial for setting up the desired stereochemistry in a subsequent intramolecular cyclization. nih.govmdpi.com

Barbier-type reactions involving crotyl bromide and aldehydes can proceed with diastereoselectivity, influenced by the reaction conditions and the substrate. researchgate.net For instance, the reaction of (E)-rich 1-bromo-2-butene with aldehydes in the presence of tin(II) iodide can preferentially lead to syn-homoallylic alcohols. researchgate.net The stereospecificity of such reactions is vital; for example, in the synthesis of xenicane diterpenes, an intramolecular Nozaki-Hiyama reaction of an allylic bromide derived from a crotyl unit proceeds via a closed six-membered transition state, which controls the stereochemical outcome. nih.gov

Cross-metathesis is another powerful tool where the stereochemistry of 2-butene derivatives is pivotal. Stereoretentive cross-metathesis between olefins and (Z)- or (E)-2-bromo-2-butene allows for the synthesis of stereochemically defined trisubstituted alkenyl bromides. bc.eduacs.orgnih.gov These products are valuable intermediates, as demonstrated in the stereocontrolled synthesis of a fragment of phomactin A and the total synthesis of ambrein. bc.eduacs.orgnih.gov

Building Block for Functional Organic Materials

Beyond natural products, 2-Butene, 1-bromo- is a key component in the design and synthesis of functional organic materials, including polymers and catalytic ligands. Its reactivity allows for the construction of molecules with specific, tailored architectures. cymitquimica.com

Synthesis of Polymer Precursors with Specific Architectures

2-Butene, 1-bromo- and its isomers can act as precursors to monomers or participate in polymerization reactions. cymitquimica.com Although less common than other monomers, its derivatives can be used to create polymers with specific properties. For instance, the related compound 2-bromo-2-butene (B89217) is employed in the production of polymers that require halogenated monomers to enhance properties like flame retardancy. The ability of the butenyl group to be incorporated into polymer chains allows for the synthesis of materials with defined structures. For example, the synthesis of trans-4-amino-1-hydroxy-2-methyl-2-butene from isoprene involves an intermediate, trans-1-bromo-2-methyl-4-phthalimido-2-butene, showcasing the transformation of a butenyl bromide into a functionalized monomer precursor. jst.go.jptandfonline.com

Construction of Advanced Ligands for Catalysis

The structural features of 2-Butene, 1-bromo- make it a useful building block for creating advanced ligands for metal-catalyzed reactions. The butenyl group can be incorporated into the backbone of a ligand, influencing its steric and electronic properties, which in turn affects the activity and selectivity of the catalyst.

For example, (E)-crotylamines, which can be prepared from (E)-crotyl bromide, are used in the synthesis of tetrasubstituted tetrahydrofurans through an acyl-Claisen rearrangement. thieme-connect.com While not a direct ligand synthesis, this demonstrates how the crotyl unit can be used to construct specific molecular frameworks that could be further elaborated into ligands. The development of stereocontrolled methods, such as the cross-metathesis reactions mentioned earlier to produce trisubstituted alkenyl bromides, provides access to chiral building blocks that are essential for the synthesis of ligands for asymmetric catalysis. bc.eduacs.org

Strategies for Constructing Macrocyclic and Polycyclic Systems

The chemical compound 2-Butene, 1-bromo-, commonly known as crotyl bromide, serves as a valuable C4 building block in organic synthesis. Its utility in the construction of complex molecular architectures, particularly macrocyclic and polycyclic systems, stems from its ability to introduce a reactive butenyl moiety into a substrate. This appended group can then participate in a variety of subsequent intramolecular cyclization reactions, leading to the formation of intricate ring systems. The strategies employed often involve an initial alkylation step with 2-butene, 1-bromo-, followed by a key ring-forming transformation.

A prevalent strategy for the synthesis of polycyclic frameworks involves the alkylation of a suitable nucleophile with 2-butene, 1-bromo-, followed by an intramolecular cyclization event. This approach has been successfully applied in the total synthesis of various natural products. For instance, in the synthesis of the fused tricyclic guanidine (B92328) alkaloid (±)-ptilocaulin, an enolate is alkylated with crotyl bromide. The introduced butenyl group is then part of a subsequent series of reactions, including a crucial acid-catalyzed cyclization, to form the final polycyclic structure. mdpi.com

Another significant strategy involves cascade reactions, where the introduction of the butenyl group from 2-butene, 1-bromo- initiates a sequence of bond-forming events to rapidly assemble a polycyclic system. In the synthesis of tetracyclic indoline (B122111) and pyrrole-embedded structures, indole-tethered pyrroles are reacted with crotyl bromide. acs.org This alkylation is the first step in a dearomative indole-C3-alkylation/aza-Friedel–Crafts cascade reaction that yields the complex tetracyclic product with high diastereoselectivity. acs.org

Furthermore, 2-butene, 1-bromo- is instrumental in one-pot conjugate addition/alkylation sequences for the construction of polycyclic ketones. A notable application is in the total synthesis of artemisinin, where cyclohexenone undergoes a conjugate addition followed by alkylation with crotyl bromide to introduce the necessary carbon framework for subsequent cyclizations. google.com

In the realm of natural product synthesis, the formal reductive coupling of a diaryl ketone with crotyl bromide has been a key step in the synthesis of Sacidumlignan B. mdpi.commdpi.com This reaction leads to an intermediate that, upon subsequent Friedel–Crafts cyclization, constructs the dihydronaphthalene skeleton characteristic of this 2,7′-cyclolignan natural product. mdpi.com

The following table summarizes selected examples of the use of 2-butene, 1-bromo- in the synthesis of polycyclic systems, highlighting the initial reaction and the subsequent cyclization strategy.

Target/IntermediateInitial Reaction with 2-Butene, 1-bromo-Subsequent Cyclization StrategyReference
(±)-PtilocaulinEnolate alkylationAcid-catalyzed cyclization mdpi.com
Tetracyclic IndolinesIndole-C3-alkylationAza-Friedel–Crafts cascade acs.org
Artemisinin IntermediateOne-pot conjugate addition/alkylationNot specified google.com
Sacidumlignan BFormal reductive coupling with a diaryl ketoneFriedel–Crafts cyclization mdpi.commdpi.com
19-Hydroxyibogamine IntermediateAllylation of a diesterIntramolecular nitrone dipolar cycloaddition whiterose.ac.uk
Isoflavanone DerivativesAsymmetric alkylationPrins cyclization nih.govacs.org
Marine Polycyclic EthersCrotylation of an aldehydeNot specified nih.gov

Isomerism, Stereochemistry, and Reactivity Differentiation

Distinct Reactivity Profiles of (E)- and (Z)-2-Butene, 1-Bromo-

The geometric isomers of 1-bromo-2-butene, (E)- and (Z)-, exhibit distinct reactivity profiles that can be exploited in synthesis. While both are primary allylic halides, their differing spatial arrangements lead to different outcomes in nucleophilic substitution and other reactions. Both isomers can react through Sₙ1-like or Sₙ2-like pathways, but they can also undergo an Sₙ2' reaction, where the nucleophile attacks the γ-carbon of the allylic system, leading to an "allylic rearrangement."

The reaction of either the (E) or (Z) isomer of 1-bromo-2-butene can lead to the formation of a resonance-stabilized allylic carbocation intermediate. brainly.com This delocalization of the positive charge means that a nucleophile can attack at either the C1 (α-attack) or C3 (γ-attack) position, often resulting in a mixture of products: 1-substituted-2-butene and 3-substituted-1-butene. brainly.comualberta.ca Despite being a primary halide, 1-bromo-2-butene undergoes Sₙ1 reactions at a rate comparable to the secondary halide 3-bromo-1-butene (B1616935) because both form the same resonance-stabilized allylic carbocation. brainly.com

In metal-mediated reactions, the geometry of the starting isomer can significantly influence the product distribution. For instance, the conversion of either (E)- or (Z)-1-bromo-2-butene into a Grignard reagent results in an identical, equilibrating mixture of stereo- and regioisomers. msu.edu However, in other transformations, the initial stereochemistry is more directly translated to the product. Palladium-catalyzed cross-coupling reactions, for example, often aim to control regioselectivity, as the linear (E)-product is frequently the favored outcome in allylic substitutions. libretexts.org Similarly, stereoretentive cross-metathesis reactions using molybdenum-based catalysts have been developed to produce specific (E)- or (Z)-trisubstituted alkenyl bromides from the corresponding 2-bromo-2-butene (B89217) isomers. acs.org

The relative reactivity of crotyl halides has been compared to other alkylating agents. In reactions with nucleophiles representative of those in proteins, crotyl chloride (a related compound) was found to be less reactive than allyl bromide and 1-bromo-2-butyne. cdnsciencepub.com

Table 1: Comparative Reactivity of 1-Bromo-2-butene Isomers
Reaction TypeIsomer(s)Key ObservationTypical OutcomeReference
Sₙ1 Reaction(E) and (Z)Forms a common resonance-stabilized allylic carbocation.Mixture of 1-substituted-2-butene and 3-substituted-1-butene. brainly.com
Grignard Reagent Formation(E) and (Z)Both isomers give an identical mixture of equilibrating organomagnesium reagents.Quenching with water yields a nearly 50:50 mixture of 1-butene (B85601) and 2-butene (B3427860). msu.edu
Sn/I₂ Mediated Crotylation(E)-Crotyl BromideReacts with aldehydes to produce homoallylic alcohols.Dominantly forms the γ-adduct (e.g., syn-isomer). arkat-usa.org
Cross-Metathesis (Mo-catalyzed)(E) or (Z)Stereoretentive reaction with other olefins.Formation of specific (E)- or (Z)-trisubstituted alkenyl bromides. acs.org

Stereocontrol in Reactions Involving Allylic Rearrangements

Allylic rearrangements are a characteristic feature of reactions involving 1-bromo-2-butene, where the double bond shifts its position. wikipedia.org This occurs because the reaction proceeds through an allyl intermediate, which can be attacked at two different positions. wikipedia.org Controlling the stereochemical outcome of these reactions is a significant challenge and a focus of synthetic methodology.

The product distribution is often dependent on reaction conditions, which can favor either kinetic or thermodynamic control. ualberta.ca For example, in the addition of HBr to 1,3-butadiene (B125203), the kinetically favored product (1,2-addition) forms faster at low temperatures, while the more stable, thermodynamically favored product (1,4-addition, analogous to a rearranged product) dominates at higher temperatures. ualberta.ca This principle applies to reactions of crotyl bromide, where an initially formed product might isomerize to a more stable rearranged product under equilibrium conditions. masterorganicchemistry.com

In radical reactions, such as allylic bromination with N-Bromosuccinimide (NBS), an allylic radical is formed. libretexts.org If this radical is unsymmetrical, it can lead to a mixture of rearranged and non-rearranged products. masterorganicchemistry.comlibretexts.org The stability of the potential double bond in the final product often dictates the major isomer, favoring more substituted alkenes (Zaitsev's rule). masterorganicchemistry.com

Organometallic reagents offer a powerful tool for stereocontrol. The addition of crotyl organometallic reagents to aldehydes can be highly stereoselective. For example, chromium(II) reagents generated from either (E)- or (Z)-1-iodo-2-butene add to benzaldehyde (B42025) with high selectivity for the anti-diastereomer. libguides.com This selectivity is explained by a chair-like cyclic transition state where the substituents arrange to minimize steric interactions. libguides.com The geometry of the crotylmetal reagent ((E) or (Z)) directly influences the relative stereochemistry (syn or anti) of the newly formed stereocenters in the homoallylic alcohol product.

Table 2: Stereocontrol in Allylic Rearrangement Reactions
Reagent/Reaction TypeSubstrate(s)Key Factor for StereocontrolObserved OutcomeReference
Nucleophilic Substitution (e.g., with NaOH)1-chloro-2-butene (B1196595)Steric hindrance and substrate substitution.Forms a mixture of 2-buten-1-ol and 3-buten-2-ol. wikipedia.org
Allylic Bromination (NBS)Unsymmetrical AlkenesFormation of an unsymmetrical allylic radical.Can lead to a mixture of normal and rearranged bromide products. masterorganicchemistry.com
Crotylchromium(II) Addition(E)- or (Z)-1-iodo-2-butene + BenzaldehydeCyclic chair-like transition state.High selectivity for the anti-diastereomer, regardless of initial isomer geometry. libguides.com
Crotylindium AdditionCrotyl bromide + α-Oxy AldehydesChelation control and solvent (water).High syn selectivity (up to 5.6:1 syn/anti) with unprotected hydroxyl groups in water. nih.gov

Diastereoselective and Enantioselective Synthesis via 2-Butene, 1-Bromo-

1-Bromo-2-butene is a valuable C4 building block for the stereocontrolled synthesis of complex molecules. Its ability to participate in reactions that create new stereocenters makes it a target for diastereoselective and enantioselective methodologies.

Diastereoselective Synthesis: Diastereoselectivity is often achieved by reacting crotylmetal reagents, derived from 1-bromo-2-butene, with chiral substrates, such as chiral aldehydes. The inherent stereochemistry of the aldehyde directs the approach of the nucleophilic crotyl group. Indium-mediated allylations have been studied extensively in this context. The reaction of crotyl bromide and indium with α-oxy aldehydes can show high levels of diastereoselectivity, which is influenced by the solvent and protecting groups. nih.gov For example, couplings in water with an unprotected hydroxyl group on the aldehyde favor the formation of the syn diastereomer. nih.gov Similarly, the indium-mediated allylation of a chiral glyceraldimine with 4-bromo-1,1,1-trifluoro-2-butene proceeded with high diastereoselectivity (>95% de) to give a key intermediate for the synthesis of trifluorinated amino acids. acs.org

Enantioselective Synthesis: Achieving enantioselectivity requires the use of a chiral catalyst or auxiliary that can differentiate between the two faces of a prochiral reactant or a racemic starting material. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent method for enantioselective synthesis. For instance, Pd(0)-catalyzed coupling reactions can achieve high enantiomeric excess (ee). Chiral iridium complexes have also been shown to be highly effective for the enantioselective allylic amination of allylic carbonates, producing branched products with excellent enantioselectivity. libretexts.org

Another strategy involves phase-transfer catalysis. The stereoselective cyclopropanation of an imine using trans-1,4-dibromo-2-butene in the presence of a chiral cinchonidine-derived phase-transfer catalyst afforded a vinylcyclopropane (B126155) derivative with up to 84% ee. acs.org These methods highlight how the reactivity of the butenyl bromide framework can be channeled through chiral environments to produce enantiomerically enriched products, which are crucial intermediates in the synthesis of pharmaceuticals and other bioactive compounds. acs.org

Table 3: Examples of Diastereo- and Enantioselective Synthesis
ReactionReagentsChiral InfluenceProduct TypeStereoselectivity AchievedReference
Indium-Mediated AllylationCrotyl bromide, Indium, (R)-N-benzyl-2,3-O-isopropylideneglyceraldimineChiral aldimine substrateHomoallylic amine>95% de acs.org
Asymmetric Cyclopropanationtrans-1,4-Dibromo-2-butene, (E)-N-phenylmethyleneglycine ethyl esterChiral phase-transfer catalyst (cinchonidine-derived)Vinylcyclopropanecarboxylic acid esterUp to 84% ee acs.org
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)2-Methylbutene, Bromobenzene, Pd(0) catalystChiral ligand on Palladium(S)-1-Bromo-2-methylbutane (related structure)95% ee
Iridium-Catalyzed Asymmetric Allylic AminationAllylic carbonates, AminesChiral phosphoramidite (B1245037) ligand on IridiumChiral branched allylic aminesExcellent enantioselectivity libretexts.org

Future Research Directions and Unexplored Reactivity of 2 Butene, 1 Bromo

The chemical compound 1-bromo-2-butene, also known as crotyl bromide, is a versatile reagent in organic synthesis. ontosight.ainih.govcymitquimica.com Its utility stems from its bifunctional nature, possessing both an alkene and an alkyl halide. ontosight.ai While it is a well-established building block, ongoing research continues to unlock its potential through the exploration of novel reactivity and application in modern synthetic methodologies. This article focuses on the future research directions and unexplored reactivity of this compound.

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2-Butene, 1-bromo-

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